N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with cyano, furylmethyl, and diphenyl groups, along with a methoxyphenoxy acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can be achieved through several synthetic routes:
Neat Methods: Direct treatment of substituted amines with alkyl cyanoacetates without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate, which is one of the harshest methods.
Industrial production methods typically involve optimizing these laboratory-scale reactions for larger-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalytic amounts of bases or acids, and controlled temperatures.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and furylmethyl groups play a crucial role in binding to target proteins, while the diphenyl and methoxyphenoxy acetamide moieties contribute to its overall stability and bioactivity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and biological activities.
Furylmethyl-substituted pyrroles: Compounds with furylmethyl groups on the pyrrole ring, which also show diverse chemical reactivity.
Diphenyl-substituted heterocycles: These compounds have diphenyl groups that contribute to their stability and bioactivity.
The uniqueness of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H25N3O4 |
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Molecular Weight |
503.5 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C31H25N3O4/c1-36-26-16-8-9-17-27(26)38-21-28(35)33-31-25(19-32)29(22-11-4-2-5-12-22)30(23-13-6-3-7-14-23)34(31)20-24-15-10-18-37-24/h2-18H,20-21H2,1H3,(H,33,35) |
InChI Key |
QHIVSQVCEBXBOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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